7-Chloro-3-iodoquinoline

Vue d'ensemble

Description

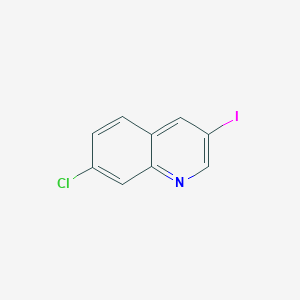

7-Chloro-3-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a pyridine ring, with chlorine and iodine substituents at the 7th and 3rd positions, respectively.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-iodoquinoline can be achieved through various methods. One common approach involves the halogenation of quinoline derivatives. For instance, starting with 7-chloroquinoline, iodination can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction typically proceeds under mild conditions, yielding this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions. The process may utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of mixed lithium-magnesium reagents has also been reported for the preparation of halogenated quinoline derivatives .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Chloro-3-iodoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl or alkyne derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide or tetrahydrofuran.

Major Products:

Substitution Products: Azidoquinoline, cyanoquinoline.

Oxidation Products: Quinoline N-oxides.

Coupling Products: Biaryl and alkyne derivatives.

Applications De Recherche Scientifique

Antimicrobial Properties

7-Chloro-3-iodoquinoline has demonstrated significant antimicrobial activity. Studies have indicated that compounds within this class can inhibit specific enzymes associated with microbial growth and infection. Its interaction with cytochrome P450 enzymes is particularly noteworthy, as these enzymes play a crucial role in drug metabolism and can influence the efficacy of antimicrobial treatments.

Anticancer Potential

Research has highlighted the compound's potential as an anticancer agent. It has shown promise in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition related to cancer progression. The ability of this compound to downregulate key oncogenes, such as KRAS, suggests its utility in targeted cancer therapies .

Drug Design Applications

The unique reactivity patterns of this compound make it a valuable candidate for drug design. Its inhibitory effects on cytochrome P450 enzymes can be leveraged to modulate metabolic processes, potentially leading to the development of new therapeutic agents with improved pharmacokinetics and reduced side effects.

Agricultural Applications

Recent studies have explored the use of iodoquinolines, including this compound, for iodine biofortification in crops like potatoes. This application aims to enhance the nutritional quality of food products by increasing iodine content, which is essential for human health. The use of this compound has shown promising results in enriching tubers with iodine, thereby contributing to public health initiatives aimed at preventing iodine deficiency .

Comparative Analysis with Related Compounds

The following table summarizes some structural and functional comparisons between this compound and related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-3-iodoquinoline | Chlorine at position 4, iodine at position 3 | Different halogen positioning alters reactivity |

| 4-Iodoquinoline | Iodine at position 4 | Lacks chlorine; may exhibit different biological activities |

| 6-Iodoquinoline | Iodine at position 6 | Variation in halogen placement affects properties |

| 4-Chloro-6-iodoquinoline | Chlorine at position 4, iodine at position 6 | Structural variations lead to distinct chemical behaviors |

The specific halogen positions on the quinoline ring confer distinct reactivity patterns and biological activities compared to other derivatives, making this compound particularly interesting for further research.

Mécanisme D'action

The mechanism of action of 7-Chloro-3-iodoquinoline involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. The compound can also intercalate into DNA, disrupting its structure and function. These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

7-Chloroquinoline: Lacks the iodine substituent, making it less reactive in certain coupling reactions.

3-Iodoquinoline: Lacks the chlorine substituent, affecting its biological activity and reactivity.

7-Chloro-4-iodoquinoline: Similar structure but with different substitution pattern, leading to variations in reactivity and biological activity.

Uniqueness: 7-Chloro-3-iodoquinoline is unique due to the presence of both chlorine and iodine substituents, which enhance its reactivity in various chemical reactions and its potential as a versatile intermediate in the synthesis of biologically active compounds.

Activité Biologique

7-Chloro-3-iodoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C₉H₅ClINO

Molecular Weight: 289.50 g/mol

CAS Number: 590371-90-7

Solubility: Moderately soluble in various solvents, with a solubility of approximately 0.0106 mg/ml .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/ml |

| Staphylococcus aureus | 16 µg/ml |

| Pseudomonas aeruginosa | 64 µg/ml |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly in relation to its effects on cancer cell lines. Notably, it has shown promise in targeting mutant KRAS proteins, which are implicated in various cancers.

- Targeting KRAS : The compound selectively downregulates KRAS expression in pancreatic cancer cell lines, leading to reduced cell viability and proliferation .

- Induction of Apoptosis : Studies have indicated that treatment with this compound can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Panc1 | 55 ± 3 | Downregulation of KRAS |

| AsPc1 | 26 ± 1 | Induction of apoptosis |

| MCF-7 | Not determined | Inhibition of proliferation |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Pancreatic Cancer : A study demonstrated that the compound significantly decreased KRAS promoter activity by 65% in luciferase assays conducted on Panc1 cells . This suggests its potential as a therapeutic agent targeting KRAS-driven malignancies.

- In Vitro Studies : In vitro analyses have shown that treatment with varying concentrations of the compound led to significant reductions in cell viability across multiple cancer cell lines, indicating a broad spectrum of anticancer activity .

Propriétés

IUPAC Name |

7-chloro-3-iodoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXILDOHKNJFOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.